molecular formula C9H12Cl2O2 B3427518 Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate CAS No. 59897-94-8

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No. B3427518
CAS RN: 59897-94-8
M. Wt: 223.09 g/mol
InChI Key: QJOOIMSFFIUFKX-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (MDC) is a synthetic compound that has been used in a variety of scientific applications, including synthetic organic chemistry, drug discovery, and biochemistry. MDC has a wide range of properties that make it useful in a variety of applications.

Scientific Research Applications

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used in a variety of scientific research applications, including drug discovery, synthetic organic chemistry, and biochemistry. In drug discovery, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used as a tool to study the mechanism of action of various drugs and to identify new drug targets. In synthetic organic chemistry, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used as a reagent for the synthesis of various compounds, including pharmaceuticals and pesticides. In biochemistry, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used to study the structure and function of proteins and other biomolecules.

Mechanism Of Action

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is also believed to inhibit the activity of other enzymes, such as phospholipase A2 (PLA2), which is involved in the breakdown of fatty acids. The exact mechanism of action of Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is still not fully understood.

Biochemical And Physiological Effects

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of enzymes, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has also been shown to have neuroprotective and cardioprotective effects.

Advantages And Limitations For Lab Experiments

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has several advantages for laboratory experiments. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is relatively stable and can be stored for long periods of time. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is also non-toxic and can be used in a variety of applications without the need for specialized safety equipment. However, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is not soluble in water and must be dissolved in an organic solvent prior to use.

Future Directions

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has a wide range of potential applications in the future. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could be used to develop new drugs and treatments for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could also be used to develop new synthetic methods and reagents for organic synthesis. In addition, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could be used to study the structure and function of proteins and other biomolecules. Finally, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could be used to develop new materials and catalysts for a variety of industrial applications.

properties

IUPAC Name

methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOOIMSFFIUFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0028113
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

CAS RN

61898-95-1, 59897-93-7, 59897-94-8
Record name Permethrinic acid methyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
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Record name Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Reactant of Route 6
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